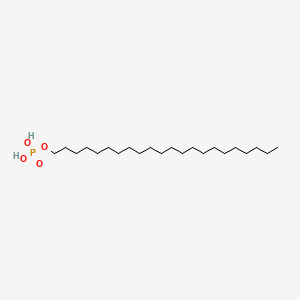

Behenyl phosphate

Description

Behenyl phosphate is a phosphate ester synthesized via esterification of behenyl alcohol (C22 fatty alcohol) with phosphoric anhydride (P₂O₅) under optimized conditions (5:1 molar ratio, 85°C, 6 hours) . The product comprises di-alkyl phosphate (DAP) and mono-alkyl phosphate (MAP), with residual phosphoric acid minimized to 0.66% . It functions as an anionic emulsifier, forming stable oil-in-water emulsions, particularly effective at pH 6–7 . Its structure mimics skin phospholipids, enhancing biocompatibility and barrier function in cosmetic formulations .

Properties

CAS No. |

23079-25-6 |

|---|---|

Molecular Formula |

C22H47O4P |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

docosyl dihydrogen phosphate |

InChI |

InChI=1S/C22H47O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25/h2-22H2,1H3,(H2,23,24,25) |

InChI Key |

LNTZHXQMPUKVNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Behenyl phosphate is typically synthesized by reacting behenyl alcohol with polyphosphoric acid. The reaction involves the esterification of the alcohol with the acid, resulting in the formation of this compound. The reaction conditions usually involve maintaining a temperature below 100°C to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves several steps:

Reaction: Behenyl alcohol is reacted with polyphosphoric acid under controlled temperature conditions.

Granulation: The product is converted into granules to facilitate handling and further processing.

Aging: The granules are aged for a specific period to ensure stability.

Wetting and Filtering: The aged granules are wetted with water and filtered to remove impurities.

Drying: The filtered granules are dried under reduced pressure to obtain the final product.

Chemical Reactions Analysis

Chemical Reactions of Behenyl Phosphate

This compound can undergo several important chemical reactions typical of organophosphates:

Hydrolysis

Hydrolysis of this compound can occur in aqueous environments, leading to the formation of behenic acid and phosphoric acid. This reaction is significant in biological systems where organophosphates are metabolized.

Ozonolysis

Recent studies have shown that behenyl oleate, a related compound, undergoes ozonolysis at the air-water interface, producing various oxidation products such as behenyl 9-oxononanoate and other derivatives. This reaction highlights the susceptibility of long-chain fatty esters to oxidative degradation when exposed to ozone .

Phosphate Transfer Reactions

Phosphate transfer reactions are critical in biochemical processes involving this compound as a donor molecule. These reactions involve the transfer of a phosphate group from this compound to an acceptor molecule, often catalyzed by enzymes such as kinases.

Scientific Research Applications

Behenyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as an emulsifier and surfactant in various chemical formulations.

Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.

Medicine: Utilized in pharmaceutical formulations to enhance the stability and delivery of active ingredients.

Mechanism of Action

Behenyl phosphate exerts its effects primarily through its surfactant properties. It reduces the surface tension of formulations, allowing for better mixing and stabilization of ingredients. The molecular targets include the lipid bilayers of cell membranes, where it helps to maintain the integrity and functionality of the membrane .

Comparison with Similar Compounds

Triphenyl Phosphate (TPP)

- Structure : Aryl phosphate (three phenyl groups attached to phosphate).

- Molecular Weight : 326.28 g/mol .

- Properties : Flame retardant, plasticizer, and low volatility.

- Applications : Used in plastics, electronics, and cosmetics as a solvent or film-forming agent .

- Key Difference : Unlike Behenyl phosphate, TPP lacks a long alkyl chain, reducing its emulsifying capacity and skin compatibility. Its aromatic structure increases reactivity and toxicity concerns .

Diphenyl Phosphate (DPP)

- Structure : Aryl phosphate (two phenyl groups and one hydroxyl group).

- Molecular Weight : 250.19 g/mol .

- Properties : Acidic, water-soluble, and reactive.

- Applications : Intermediate in chemical synthesis, flame retardants, and industrial lubricants .

- Safety : Irritating to skin and mucous membranes due to residual acidity .

- Key Difference : DPP’s smaller size and aromaticity limit its use in personal care, whereas this compound’s hydrophobicity and C22 chain enhance emulsion stability .

Behenyl Methacrylate

- Structure : Methacrylate ester of behenyl alcohol.

- Molecular Weight : ~450 g/mol (C22 chain) .

- Properties: Hydrophobic monomer for copolymerization, improving polymer flexibility and water resistance.

- Applications : Adhesives, coatings, and oil additives .

- Key Difference : While both utilize a C22 chain, Behenyl methacrylate is a polymer-building block, whereas this compound is a surfactant with emulsifying action .

Behenyl Benzoate

- Structure : Ester of behenyl alcohol and benzoic acid.

- Molecular Weight : ~460 g/mol .

- Properties: Non-ionic emollient with smooth texture.

- Applications : Skin-conditioning agent in lotions and creams .

- Key Difference : Behenyl benzoate lacks the anionic surfactant properties of this compound, making it unsuitable for stabilizing emulsions .

Table 1: Comparative Properties of this compound and Analogues

Research Findings

- Emulsifying Efficiency : this compound outperforms shorter-chain alkyl phosphates (e.g., cetyl phosphate) in stabilizing olive oil and GTCC (caprylic/capric triglycerides) emulsions due to its long C22 chain .

- Skin Compatibility : Its structural similarity to skin lipids reduces irritation risks compared to aryl phosphates like TPP .

Q & A

Q. What experimental methodologies are recommended for synthesizing behenyl phosphate and its derivatives?

this compound derivatives, such as alkyl phosphate emulsifiers, are synthesized via esterification between behenyl alcohol (C22 alcohol) and phosphorus pentoxide (P₂O₅). Key parameters include:

- Molar ratio : A 5:1 ratio of behenyl alcohol to P₂O₅ optimizes di-alkyl phosphate (DAP) formation while minimizing residual phosphoric acid (PA) .

- Temperature and time : 85°C for 6 hours under controlled conditions ensures efficient esterification .

- Characterization : Infrared spectroscopy (IR) and ³¹P-NMR confirm the presence of mono-alkyl (MAP) and di-alkyl phosphate (DAP) in the product .

Q. How can researchers quantify phosphate concentrations in this compound-containing samples?

Use spectrophotometric phosphate analysis:

- Prepare a standard curve with known phosphate concentrations (e.g., 0–50 µM) and measure absorbance at 880 nm.

- Apply linear regression (using tools like Excel’s LINEST function) to calculate slope, intercept, and R² values for concentration determination .

- Report results as mg/L or ppm, distinguishing between total phosphorus (P) and phosphate (PO₄³⁻) content .

Q. What functional tests evaluate this compound’s emulsifying properties?

- Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI) : Measure oil-water emulsion stability under varying pH (optimal at pH 6–7) using oils like glyceryl trioctanoate (GTCC) or olive oil .

- Viscosity control : Assess rheological properties in formulations using viscometry or dynamic light scattering (DLS) .

Advanced Research Questions

Q. How do synthesis parameters influence the MAP/DAP ratio in this compound products, and how can this ratio be optimized for specific applications?

- Molar ratio : Higher P₂O₅ ratios favor MAP formation, while excess alcohol promotes DAP. A 5:1 alcohol-to-P₂O₅ ratio yields >50% DAP with minimal PA (<1%) .

- Temperature effects : Elevated temperatures (>85°C) may degrade DAP into MAP, requiring precise thermal control .

- Application-driven optimization : DAP-rich products enhance emulsification stability, whereas MAP may improve solubility in polar solvents .

Q. How can researchers resolve contradictions in reported optimal synthesis conditions for this compound derivatives?

- Orthogonal experimental design : Systematically vary factors (molar ratio, temperature, time) to identify dominant variables and interactions .

- Statistical validation : Use ANOVA to assess the significance of parameter effects and confirm reproducibility across replicates .

- Cross-lab validation : Compare results with independent studies using identical reagents (e.g., C22 alcohol purity ≥98%) and protocols .

Q. What strategies address data gaps in the environmental impact assessment of this compound?

- Read-across approaches : Use ecotoxicological data from structurally similar compounds (e.g., other alkyl phosphates) to predict persistence, bioaccumulation, and toxicity (PBT) .

- High-throughput screening : Employ computational models (e.g., QSAR) to estimate biodegradability and aquatic toxicity .

- Experimental testing : Conduct OECD 301/302 tests for aerobic biodegradation and acute toxicity assays using Daphnia magna or algae .

Q. How can this compound’s interfacial behavior be studied to improve its performance in multiphase systems?

- Langmuir trough experiments : Measure surface pressure-area isotherms to analyze monolayer formation at air-water interfaces .

- Dynamic interfacial tension : Use pendant drop tensiometry to assess adsorption kinetics in oil-water systems .

- Molecular dynamics (MD) simulations : Model phosphate headgroup interactions with solvents or surfactants to predict self-assembly behavior .

Methodological Best Practices

Q. What statistical methods ensure robust analysis of this compound experimental data?

- Error propagation : Calculate uncertainties in concentration measurements using regression-derived standard errors (e.g., via LINEST in Excel) .

- Confidence intervals : Report mean ± 95% CI for replicate measurements (n ≥ 3) to quantify precision .

- Outlier detection : Apply Grubbs’ test or Dixon’s Q-test to identify and exclude anomalous data points .

Q. How should researchers structure reports on this compound to ensure reproducibility?

- Detailed protocols : Specify reagent sources (e.g., Sigma-Aldrich C22 alcohol, CAS 661-19-8), purification steps, and instrument calibration details .

- Data transparency : Include raw datasets (absorbance values, NMR spectra) as supplementary materials .

- Reproducibility checks : Encourage independent validation via open-lab initiatives or collaborative networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.